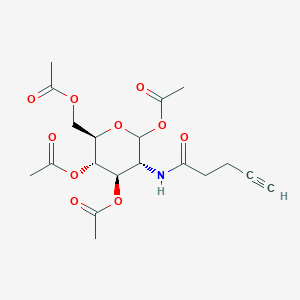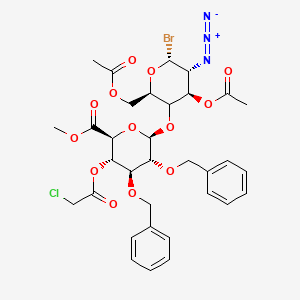
Ac4GlcNAlk
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac4GlcNAlk typically involves the acetylation of glucosamine derivatives followed by the introduction of an alkyl chain. The general synthetic route includes:
Acetylation: Glucosamine is acetylated using acetic anhydride in the presence of a base such as pyridine to yield the tetraacetate derivative.
Alkylation: The acetylated glucosamine is then reacted with an alkyne-containing reagent, such as 4-pentynoic acid, under conditions that facilitate the formation of an amide bond. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of glucosamine are acetylated in industrial reactors.
Efficient Alkylation: The alkylation step is optimized for high yield and purity, often using automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Ac4GlcNAlk undergoes several types of chemical reactions, including:
Substitution Reactions: The acetyl groups can be substituted under basic conditions to yield deacetylated derivatives.
Coupling Reactions: The alkyne group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazole-linked compounds.
Common Reagents and Conditions
Deacetylation: Sodium methoxide in methanol is commonly used to remove acetyl groups.
Click Chemistry: Copper(I) catalysts are used in azide-alkyne cycloaddition reactions.
Major Products
Deacetylated Derivatives: Removal of acetyl groups yields glucosamine derivatives.
Triazole-Linked Compounds: Click chemistry reactions produce triazole-linked products, useful in various biochemical applications.
Wissenschaftliche Forschungsanwendungen
Ac4GlcNAlk is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing complex molecules, including PROTACs.
Biology: For studying glycosylation patterns on cell surfaces and identifying O-GlcNAc modified proteins.
Medicine: In the development of targeted therapies that exploit the ubiquitin-proteasome system for protein degradation.
Industry: As a chemical reporter in the production of glycoproteins and other biotechnological applications.
Wirkmechanismus
Ac4GlcNAlk exerts its effects through its incorporation into glycoproteins. In cells expressing the engineered pyrophosphorylase, mut-AGX1, this compound is converted into UDP-GlcNAlk, which is then incorporated into glycoproteins. This incorporation allows for the study of glycosylation patterns and the identification of O-GlcNAc modified proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac4GlcNAz: Another metabolic chemical reporter used for studying glycosylation.
Ac4GalNAz: Used for labeling and studying glycoproteins.
Uniqueness
Ac4GlcNAlk is unique due to its alkyne functional group, which allows for specific click chemistry reactions. This feature makes it particularly useful in the synthesis of PROTACs and other complex molecules, providing a versatile tool for chemical biology and medicinal chemistry .
Eigenschaften
Molekularformel |
C19H25NO10 |
|---|---|
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17-,18-,19?/m1/s1 |
InChI-Schlüssel |
PODQGPKRSTUNAT-ULAPBGCESA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B11827082.png)
![A)-6-Propylergolin-8-yl]methyl]thio]acetic Acid](/img/structure/B11827086.png)
![2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11827087.png)
![(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11827098.png)


![(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B11827110.png)
![(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827114.png)
![2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B11827124.png)
![(2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile](/img/structure/B11827126.png)
![tert-Butyl 4-(3-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B11827127.png)
